molecular formula C24H28FN3O B11421991 N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11421991
M. Wt: 393.5 g/mol
InChI Key: RRZZQVYFOZAIPB-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzodiazole core, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the benzodiazole intermediate with cyclohexanecarboxamide under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the benzodiazole moiety contributes to its potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H28FN3O/c25-20-14-12-18(13-15-20)17-28-22-10-5-4-9-21(22)27-23(28)11-6-16-26-24(29)19-7-2-1-3-8-19/h4-5,9-10,12-15,19H,1-3,6-8,11,16-17H2,(H,26,29)

InChI Key

RRZZQVYFOZAIPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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